Lithium L-aziridine-2-carboxylate
Overview
Description
Lithium L-aziridine-2-carboxylate, with the chemical formula C3H4LiNO2 , is a chiral building block. It is often used in peptide synthesis and can form complexes with transition metal salts . The compound is also known as L-Aziridine-2-carboxylic acid lithium salt .
Synthesis Analysis
The synthesis of aziridine-2-carboxylic acid derivatives involves the introduction of an aziridine ring into the carboxylic acid functional group. These derivatives have attracted attention in medicinal chemistry due to their potential applications as PDIA1 inhibitors .
Molecular Structure Analysis
The molecular structure of Lithium L-aziridine-2-carboxylate consists of an aziridine ring attached to a carboxylate group. The lithium ion (Li+) acts as a counterion to balance the charge. The compound’s empirical formula is C3H4LiNO2 , and its molecular weight is approximately 93.01 g/mol .
Chemical Reactions Analysis
Aziridine-2-carboxylic acid derivatives, including Lithium L-aziridine-2-carboxylate, have been investigated for their potential as PDIA1 inhibitors. These compounds can selectively alkylate thiol groups of cancer cell surface proteins, making them interesting candidates for anticancer immunomodulation .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Derivative Formation
Lithium L-aziridine-2-carboxylate is primarily used in the synthesis of various organic compounds. Nakajima et al. (1978) described its synthesis from N-trityl-L-aziridine-carboxylic acid benzyl ester, leading to the formation of several N-acylaziridine-2-carboxylic acid esters (Nakajima, Takai, Tanaka, & Okawa, 1978). Similarly, Papa and Tomasini (2000) developed a method for preparing 2,2,3-trisubstituted methyl 1-benzoylaziridine-2-carboxylates, which have applications in synthesizing polysubstituted amino acids (Papa & Tomasini, 2000).
Asymmetric Synthesis and Chemical Reactions
In asymmetric synthesis, Davis, Zhou, and Reddy (1994) used cis-aziridine-2-carboxylic acids, a derivative of lithium L-aziridine-2-carboxylate, for synthesizing syn-β-hydroxy-α-amino acid structural units (Davis, Zhou, & Reddy, 1994). Hwang, Chung, and Lee (1996) described the diastereoselective addition of organolithium reagents to 2S-aziridine-2-carboxaldehyde for the efficient preparation of Ephedra alkaloid analogues (Hwang, Chung, & Lee, 1996).
Ring Expansion and Stereochemistry
The work by Cardillo et al. (1996) on benzyl aziridine-2-carboxylates highlighted their use in ring-expansion reactions, contributing to stereochemical research (Cardillo, Gentilucci, Tomasini, & Visa Castejon-Bordas, 1996). Shtrumfs et al. (2007) reported on N-substituted amides and esters of aziridine-2-carboxylic acids, showcasing their reactions with lithium diisopropylamide (Shtrumfs, Hermane, Kalvinsh, & Trapencieris, 2007).
Aziridines and Lithium Reagents
The use of lithium reagents in aziridine chemistry was explored by Hodgson et al. (2007), detailing the dimerization and isomerization reactions of α-lithiated terminal aziridines (Hodgson, Humphreys, Miles, Brierley, & Ward, 2007). Boultwood and Bull (2014) investigated the lithium-iodine exchange on N-tosyliodoaziridines to generate unstabilized aziridinyllithiums, leading to stereospecific functionalization of iodoaziridines (Boultwood & Bull, 2014).
Transesterification and Chiral Centers
Shtrumfs et al. (2004) described the transesterification of N-unsubstituted esters of aziridine-2-carboxylic acid using various bases, including lithium alcoholates, highlighting the method's effectiveness in retaining the configuration of chiral centers (Shtrumfs, Chernyak, Kums, Kalvins, & Trapencieris, 2004).
Catalysis and Ring-Opening Reactions
Yadav et al. (2003) explored lithium perchlorate-catalyzed synthesis of cis-aziridine carboxylates, showcasing its role in catalysis and the high diastereoselectivity of the reactions (Yadav, Reddy, Rao, & Reddy, 2003). Further, Yadav et al. (2005) demonstrated the regioselective ring-opening of aziridines with potassium thiocyanate, catalyzed by lithium perchlorate (Yadav, Reddy, Jyothirmai, & Murty, 2005).
Future Directions
properties
IUPAC Name |
lithium;(2S)-aziridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2.Li/c5-3(6)2-1-4-2;/h2,4H,1H2,(H,5,6);/q;+1/p-1/t2-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQWDLXRNCMIHH-DKWTVANSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(N1)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1[C@H](N1)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4LiNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635568 | |
Record name | Lithium (2S)-aziridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium L-aziridine-2-carboxylate | |
CAS RN |
67413-27-8 | |
Record name | Lithium (2S)-aziridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium L-aziridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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